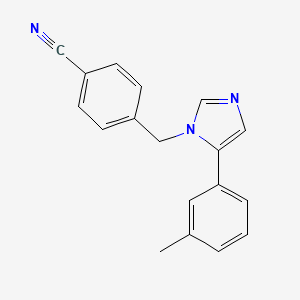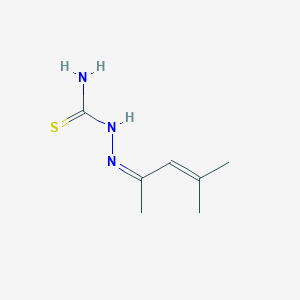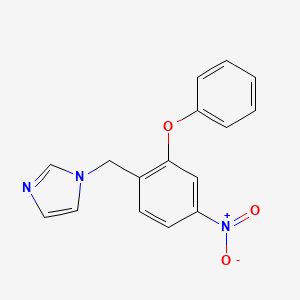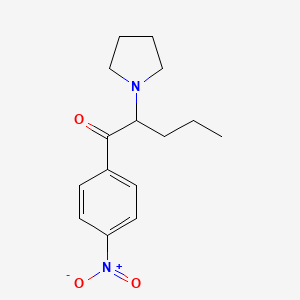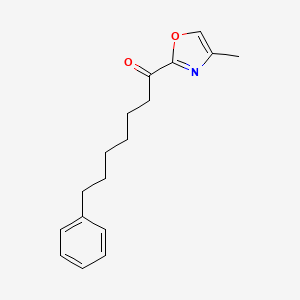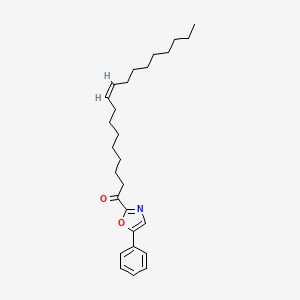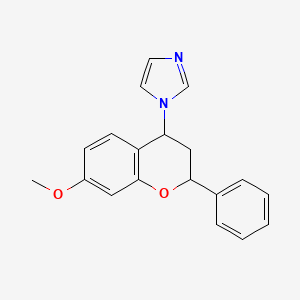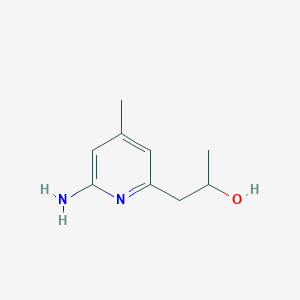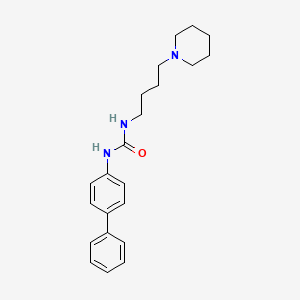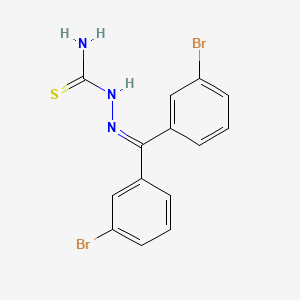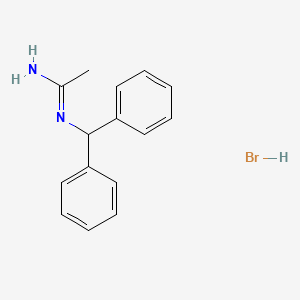
1-(Benzhydrylamino)ethaniminium bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Benzhydrylamino)ethaniminium bromide is a chemical compound known for its potential applications in various fields, including medicinal chemistry and pharmacology. It is characterized by its structure, which includes a benzhydryl group attached to an ethaniminium moiety, with bromide as the counterion. This compound has garnered interest due to its ability to inhibit neuronal nitric oxide synthase (nNOS), making it a valuable candidate for research in neurological and inflammatory diseases .
Métodos De Preparación
The synthesis of 1-(benzhydrylamino)ethaniminium bromide typically involves the reaction of benzhydrylamine with ethyl bromoacetate under controlled conditions. The reaction proceeds through the formation of an intermediate, which is subsequently converted to the final product through a series of steps involving purification and crystallization . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Análisis De Reacciones Químicas
1-(Benzhydrylamino)ethaniminium bromide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms, depending on the reagents used.
Substitution: It can undergo substitution reactions where the bromide ion is replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like sodium azide.
Aplicaciones Científicas De Investigación
1-(Benzhydrylamino)ethaniminium bromide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Its ability to inhibit nNOS makes it a valuable tool for studying the role of nitric oxide in biological systems.
Medicine: Research into its potential therapeutic applications for neurological and inflammatory diseases is ongoing.
Industry: It may be used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1-(benzhydrylamino)ethaniminium bromide involves its interaction with neuronal nitric oxide synthase (nNOS). By inhibiting nNOS, it reduces the production of nitric oxide (NO), a molecule involved in various physiological and pathological processes. This inhibition can help mitigate the effects of excessive NO production, which is associated with conditions like neurodegenerative diseases and inflammation .
Comparación Con Compuestos Similares
1-(Benzhydrylamino)ethaniminium bromide can be compared with other similar compounds, such as:
N-Substituted acetamidines: These compounds also inhibit nNOS but may differ in their selectivity and potency.
2-Methylimidazole derivatives: These are another class of nNOS inhibitors with distinct structural features and pharmacokinetic profiles. The uniqueness of this compound lies in its specific structure, which confers high potency and selectivity towards nNOS compared to other isoforms like eNOS and iNOS.
Propiedades
Fórmula molecular |
C15H17BrN2 |
|---|---|
Peso molecular |
305.21 g/mol |
Nombre IUPAC |
N'-benzhydrylethanimidamide;hydrobromide |
InChI |
InChI=1S/C15H16N2.BrH/c1-12(16)17-15(13-8-4-2-5-9-13)14-10-6-3-7-11-14;/h2-11,15H,1H3,(H2,16,17);1H |
Clave InChI |
SCBRUNBFSUXITM-UHFFFAOYSA-N |
SMILES canónico |
CC(=NC(C1=CC=CC=C1)C2=CC=CC=C2)N.Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



